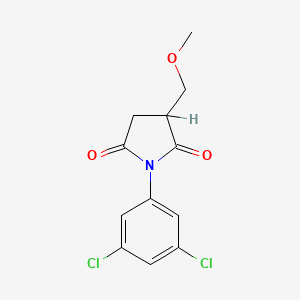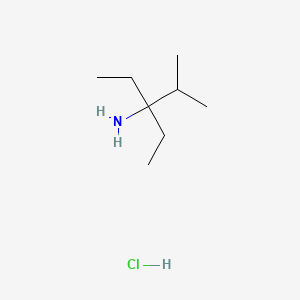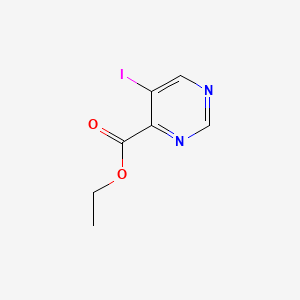
5-methyl-1,3-thiazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-thiazole-4-sulfonyl chloride (MTsCl) is an organic compound with a variety of applications in synthetic chemistry and scientific research. It is a white, crystalline solid with a molecular weight of 197.61 g/mol and a melting point of 125.5 °C. MTsCl has been used in the synthesis of various compounds, such as the 1,3-thiazol-4-yl-5-methyl-1-H-pyrazole-3-carboxylic acid and its derivatives, as well as for the preparation of a variety of lead compounds. Additionally, MTsCl has been used in the preparation of a variety of other compounds, including the 1,3-thiazol-4-yl-5-methyl-1-H-pyrazole-3-carboxylic acid and its derivatives. Furthermore, MTsCl has been used in a variety of scientific research applications, such as the study of the structure and function of enzymes and proteins, as well as in the study of the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 5-methyl-1,3-thiazole-4-sulfonyl chloride is not well understood. However, it is known that this compound binds to the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to inhibit the activity of the cytochrome P450 enzyme family, resulting in the inhibition of drug metabolism and the inhibition of the activity of other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound binds to the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to inhibit the activity of the cytochrome P450 enzyme family, resulting in the inhibition of drug metabolism and the inhibition of the activity of other enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-1,3-thiazole-4-sulfonyl chloride in laboratory experiments include its low cost and its ability to bind to the cytochrome P450 enzyme family. Additionally, this compound is easily synthesized and is stable over a wide range of temperatures. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is considered to be a toxic compound and should be handled with care.
Orientations Futures
Future research into 5-methyl-1,3-thiazole-4-sulfonyl chloride could focus on its potential applications in drug design and development. Additionally, further research into the mechanism of action of this compound could be conducted, as well as research into its potential toxic effects. Furthermore, research into the use of this compound in the synthesis of other compounds could be conducted. Finally, research into the potential use of this compound in medical applications, such as the treatment of cancer, could be conducted.
Méthodes De Synthèse
5-methyl-1,3-thiazole-4-sulfonyl chloride can be synthesized by the reaction of 1,3-thiazole-4-sulfonyl chloride and dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at temperatures ranging from 0 to 50 °C and the reaction time is typically between 1 and 5 hours. The reaction results in the formation of this compound and dimethyl sulfide (DMS). The yield of the reaction is typically between 75 and 95%.
Applications De Recherche Scientifique
5-methyl-1,3-thiazole-4-sulfonyl chloride has been used in a variety of scientific research applications, including the study of the structure and function of enzymes and proteins, as well as in the study of the mechanism of action of drugs. In particular, this compound has been used to study the structure and function of enzymes, such as the cytochrome P450 enzyme family. Additionally, this compound has been used to study the mechanism of action of drugs, such as the antimalarial drug artemisinin.
Propriétés
IUPAC Name |
5-methyl-1,3-thiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-4(6-2-9-3)10(5,7)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXLAQQJHQNUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)



amine hydrochloride](/img/structure/B6604442.png)

